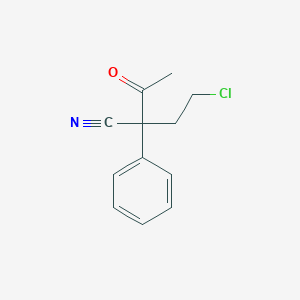

2-(2-Chloroethyl)-3-oxo-2-phenylbutanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

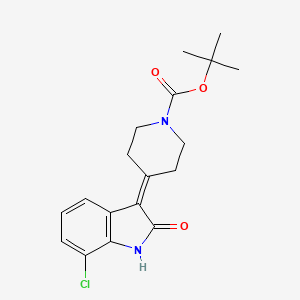

The compound “2-(2-Chloroethyl)-3-oxo-2-phenylbutanenitrile” is an organic compound, likely containing a nitrile group (-CN), a ketone group (C=O), and a chloroethyl group (-CH2-CH2-Cl). It’s important to note that the exact properties and characteristics of this compound would depend on its specific structure .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, density, and reactivity. These properties can be determined through various experimental methods .Aplicaciones Científicas De Investigación

Enantioselective Synthesis

Research has demonstrated the potential of using certain chemical processes to achieve highly enantioselective synthesis, which is critical for the production of optically active compounds. For example, the reduction of 3-chloro-2-oxoalkanoates with fermenting bakers' yeast has shown to produce optically active 3-chloro-2-hydroxyalkanoates, which are valuable intermediates in synthesizing various organic compounds (S. Tsuboi et al., 1993).

Photophysics and Electrochemistry

Another area of application involves the synthesis and study of macrocycles that exhibit unique electrochemical and photophysical properties. For instance, a family of phlorin macrocycles was prepared to display cooperative fluoride binding, offering insights into their redox behavior and fluorescence characteristics, which can be applied in sensing and catalysis (Allen J. Pistner et al., 2013).

Oxygen Sensor Development

The evaluation of phosphorescent complexes in polymer matrices for oxygen sensing highlights the application of organometallic compounds in developing sensitive and reliable sensors. These complexes show promise for use in various environmental and industrial monitoring applications due to their long lifetimes and high quantum yields (L. Huynh et al., 2005).

Hydrogenation Reactions

Research into the sequential hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate provides valuable information on improving the efficiency and selectivity of hydrogenation reactions. These findings can contribute to the development of more sustainable and cost-effective processes in organic synthesis (Qinghua Meng et al., 2008).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2-chloroethyl)-3-oxo-2-phenylbutanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c1-10(15)12(9-14,7-8-13)11-5-3-2-4-6-11/h2-6H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAAQFMGMLJTKQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CCCl)(C#N)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloroethyl)-3-oxo-2-phenylbutanenitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methoxyphenyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2727688.png)

![1-[4-(1H-Benzimidazol-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2727694.png)

![(4-Fluoro-3-nitrophenyl)-[[2-(2-methylpropyl)-1,2,4-triazol-3-yl]methyl]cyanamide](/img/structure/B2727696.png)

![methyl 3-(benzo[d]thiazol-2-yl)-2-(4-(methylthio)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2727698.png)

![1-(2-Methoxy-4-nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2727705.png)

![Methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate](/img/structure/B2727706.png)

![9-(3-chloro-4-methylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2727709.png)